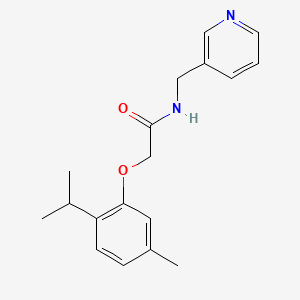![molecular formula C17H18N2O4 B5115306 N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as GW 501516 or Cardarine and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ).
Mecanismo De Acción
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide works by activating PPARδ, a transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ results in increased fatty acid oxidation and glucose uptake, leading to improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to increased endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is its ability to improve energy metabolism and increase endurance, making it a valuable tool for studying the effects of exercise on various physiological processes. However, one of the limitations of this compound is its potential to cause cancer in animal models, which may limit its use in certain types of research.
Direcciones Futuras
There are several future directions for research involving N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide. One potential direction is to study its effects on various metabolic disorders such as obesity and diabetes. Another potential direction is to study its effects on muscle wasting disorders such as muscular dystrophy. Additionally, further research is needed to fully understand the potential risks associated with this compound and to develop safer alternatives.
Métodos De Síntesis
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-ethoxybenzyl alcohol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzyl 3-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the reaction of the resulting amine with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have several beneficial effects on various physiological and biochemical processes. One of the most significant applications of this compound is in the field of exercise physiology. It has been shown to increase endurance and improve muscle metabolism, making it a potential treatment for conditions such as obesity and diabetes.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-9-7-13(8-10-16)12(2)18-17(20)14-5-4-6-15(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGGVCPHOWWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)

![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

